molecular formula C7H4ClF2NO4S B1267180 1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene CAS No. 2488-54-2

1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene

Cat. No. B1267180
CAS RN: 2488-54-2
M. Wt: 271.63 g/mol
InChI Key: JOZYBWSIYOLHHH-UHFFFAOYSA-N
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Description

"1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene" is a complex organic compound involving halogen (chloro), nitro, and sulfonyl functional groups attached to a benzene ring. While specific studies on this compound are limited, insights can be drawn from related research on chloro-nitrobenzene derivatives and their reactions.

Synthesis Analysis

Synthesis of chloro-nitrobenzene derivatives often involves electrophilic aromatic substitution reactions. For example, the synthesis of 1,2-dichloro-4-nitrobenzene by chlorination of p-nitrochlorobenzene demonstrates the utility of chlorinating reagents and controlled reaction conditions for substituent introduction on the benzene ring (Zhang Wei-guang, 2009).

Molecular Structure Analysis

The molecular structure of chloro-nitrobenzene derivatives, like 1-chloro-2-nitrobenzene, is characterized by the presence of N—O⋯Cl halogen bonds and π–π stacking interactions. These structural elements contribute to the compound's stability and reactivity (I. Mossakowska & G. Wójcik, 2007).

Chemical Reactions and Properties

Chloro-nitrobenzene compounds undergo various chemical reactions, including oxidation-reduction processes and nucleophilic substitution. For instance, the reaction between chloromethylbenzenes and aromatic nitro compounds in trifluoromethanesulfonic acid showcases complex reaction pathways involving hydride transfers and benzylations (R. Austin & J. Ridd, 1994).

Physical Properties Analysis

The physical properties of "1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene" can be inferred from related compounds. For instance, the crystal structure and thermal vibrations of 1-chloro-2-nitro­benzene near its melting point indicate how molecular vibrations influence the phase transition to the liquid phase (I. Mossakowska & G. Wójcik, 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of chloro-nitrobenzene derivatives are significantly influenced by their functional groups. The presence of electronegative groups like nitro and sulfonyl enhances the compound's reactivity towards nucleophilic substitution, as observed in the preparation of derivatives through reactions involving chloro compounds and aromatic nitro compounds (R. Austin & J. Ridd, 1994).

Scientific Research Applications

Application 1: Catalyst in Hydrogenation Reaction

  • Summary of the Application: Nitrogen-doped carbons were designed and synthesized from mixtures of melamine as nitrogen and carbon sources and calcium citrate as carbon source and porogen system. These carbon materials were used as metal-free catalysts in the hydrogenation reaction of 1-chloro-4-nitrobenzene .
  • Methods of Application or Experimental Procedures: The carbon materials were prepared by pyrolyzing mixtures of melamine and calcium citrate at temperatures ranging from 750 °C to 900 °C. The resulting materials were then used as catalysts in the hydrogenation reaction of 1-chloro-4-nitrobenzene .
  • Results or Outcomes: All the prepared carbon materials were active in the hydrogenation reaction of 1-chloro-4-nitrobenzene. A full degree of conversion was reached with the most active catalysts obtained from 2:1 melamine/citrate mixtures pyrolyzed at 850 °C and 900 °C .

Application 2: Electrophilic Aromatic Substitution

  • Summary of the Application: Electrophilic aromatic substitution is a common reaction in organic chemistry. In this reaction, an electrophile substitutes a hydrogen atom in an aromatic system. This could be a potential application for 1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene, given its aromatic nature and the presence of a substitutable chlorine atom .
  • Methods of Application or Experimental Procedures: The specific methods would depend on the exact reaction conditions and the electrophile used. Generally, the reaction involves the attack of an electrophile at a carbon atom in the aromatic ring to form a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the carbon that was attacked .
  • Results or Outcomes: The outcome of this reaction is a substituted aromatic compound. The exact product would depend on the electrophile used and the reaction conditions .

Application 3: Nucleophilic Aromatic Substitution

  • Summary of the Application: Nucleophilic aromatic substitution is another common reaction in organic chemistry. In this reaction, a nucleophile substitutes an atom (usually a halogen) in an aromatic system .
  • Methods of Application or Experimental Procedures: The specific methods would depend on the exact reaction conditions and the nucleophile used. Generally, the reaction involves the attack of a nucleophile at a carbon atom in the aromatic ring .
  • Results or Outcomes: The outcome of this reaction is a substituted aromatic compound. The exact product would depend on the nucleophile used and the reaction conditions .

Safety And Hazards

This compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name

1-chloro-4-(difluoromethylsulfonyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO4S/c8-5-2-1-4(3-6(5)11(12)13)16(14,15)7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZYBWSIYOLHHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)F)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304580
Record name 1-chloro-4-difluoromethanesulfonyl-2-nitrobenzene
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Molecular Weight

271.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene

CAS RN

2488-54-2
Record name NSC166348
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Record name 1-chloro-4-difluoromethanesulfonyl-2-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-difluoromethanesulfonyl-2-nitrobenzene
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